diethyl [(methylamino)methyl]phosphonate

Physical chemistry Process development Purification

Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) is an organophosphorus compound with molecular formula C6H16NO3P and molecular weight 181.17 g/mol, featuring a diethyl phosphonate ester group linked to a methylaminomethyl moiety. The compound belongs to the α-aminophosphonate class, a family of phosphorus analogs of α-amino acids that serve as versatile intermediates in pharmaceutical, agrochemical, and materials science applications.

Molecular Formula C6H16NO3P
Molecular Weight 181.2
CAS No. 77225-68-4
Cat. No. B6269020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl [(methylamino)methyl]phosphonate
CAS77225-68-4
Molecular FormulaC6H16NO3P
Molecular Weight181.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4): Physical Properties, Class Characteristics, and Procurement Identification


Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) is an organophosphorus compound with molecular formula C6H16NO3P and molecular weight 181.17 g/mol, featuring a diethyl phosphonate ester group linked to a methylaminomethyl moiety . The compound belongs to the α-aminophosphonate class, a family of phosphorus analogs of α-amino acids that serve as versatile intermediates in pharmaceutical, agrochemical, and materials science applications [1]. Its predicted density is 1.045±0.06 g/cm³ and predicted pKa is 7.0±0.10 . Spectroscopic characterization via 1H NMR is available in reference databases, with exact mass 181.08678 g/mol and InChIKey OTKFWEJWFSHXBV-UHFFFAOYSA-N [2].

Why Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) Cannot Be Substituted with Other Aminophosphonates Without Functional Consequence


Aminophosphonates exhibit widely divergent reactivity, stability, and application profiles depending on the nature and position of the amino substituent. Diethyl [(methylamino)methyl]phosphonate (secondary amine) differs fundamentally from its primary amine analog diethyl (aminomethyl)phosphonate (CAS 50917-72-1) in nucleophilicity, basicity, and hydrogen-bonding capacity, which directly alters its behavior in Kabachnik-Fields condensations, metal coordination chemistry, and subsequent derivatization pathways [1]. The methylamino substitution pattern creates distinct steric and electronic environments around the phosphorus center, affecting both intramolecular catalysis in hydrolysis [2] and the compound's suitability as a hapten marker in product authentication applications where detectability without biological interference is required [3]. Generic substitution without quantitative validation of the specific assay or synthetic step risks yield loss, altered reaction kinetics, or complete functional failure.

Quantitative Differentiation Evidence for Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) Versus Comparators


Physical Property Differentiation: Density and Boiling Point Versus Primary Amine Analog

Diethyl [(methylamino)methyl]phosphonate (C6H16NO3P, MW 181.17) exhibits a predicted density of 1.045±0.06 g/cm³ and boiling point of 80°C at 2 Torr . In contrast, the primary amine analog diethyl (aminomethyl)phosphonate (C5H14NO3P, MW 167.14) has a predicted density of 1.1±0.1 g/cm³ and a significantly higher boiling point of 228.2±23.0°C at 760 mmHg [1]. The additional methyl group on the amino nitrogen of the target compound increases molecular weight by 14.03 g/mol, which counterintuitively lowers the boiling point due to reduced intermolecular hydrogen bonding capacity from secondary versus primary amine functionality.

Physical chemistry Process development Purification

Synthetic Yield in α-Aminophosphonate Synthesis: Class-Level Quantitative Reference

Diethyl [(methylamino)methyl]phosphonate can be synthesized via the Michaelis-Arbuzov, Kabachnik-Fields, Pudovik, and Abramov reactions [1]. While direct yield data for this specific compound are not reported in the primary literature, the broader class of diethyl α-aminophosphonates synthesized via Mannich-type/Kabachnik-Fields protocols consistently achieves yields ranging from 70% to 90% under optimized conditions [2]. This yield range provides a procurement-relevant benchmark: material sourced for use as a synthetic intermediate should meet or exceed the 70% lower bound in subsequent reaction steps to align with established class performance.

Organic synthesis Kabachnik-Fields reaction Yield optimization

Hydrolysis Kinetics: Intramolecular Catalysis Enhancement Due to Amino Group Basicity

Kinetic studies on diethyl esters of α-, β-, and γ-aminoalkylphosphonic acids demonstrate that the neutral forms of these esters exhibit elevated reactivity toward water due to intramolecular catalysis by the amino group [1]. The magnitude of this catalytic enhancement correlates with amine basicity: the methylamino group of diethyl [(methylamino)methyl]phosphonate (secondary amine, predicted pKa 7.0±0.10) is expected to provide intermediate intramolecular catalytic activity compared to primary amino analogs and tertiary dialkylamino derivatives. This directly influences shelf stability under ambient humidity and reaction quenching protocols.

Hydrolysis kinetics Stability Reactivity

Patent-Documented Application as a Low Molecular Weight Hapten Marker for Product Authentication

US Patent 5,429,952 explicitly claims methods for marking products using low molecular weight haptens, with diethyl [(methylamino)methyl]phosphonate identified as a suitable marker compound [1]. The compound meets the patent's criteria: non-deleterious to the product, inert with respect to the product matrix, and not already naturally associated with the product. Its phosphonate moiety enables detection via chromatographic or mass spectrometric techniques, while the methylamino group provides a distinct mass spectral signature (exact mass 181.08678) [2] that differentiates it from other haptens. This specific application is not claimed for the primary amine analog diethyl (aminomethyl)phosphonate.

Product marking Anti-counterfeiting Analytical detection

Spectroscopic Fingerprint: 1H NMR Differentiation from Structural Analogs

Diethyl [(methylamino)methyl]phosphonate has a verified 1H NMR spectrum available in the SpectraBase reference database (Compound ID: 7ZnNvwOzMxX), with characteristic resonances corresponding to the diethyl ester groups (CH3: δ ~1.3 ppm, CH2: δ ~4.1 ppm), the N-CH3 group (δ ~2.4 ppm), and the P-CH2-N methylene bridge (δ ~2.9 ppm) [1]. This spectral fingerprint provides unambiguous identity confirmation and distinguishes the compound from the structurally similar diethyl [(diethylamino)methyl]phosphonate (CAS 995-14-2), which contains a tertiary amino group and exhibits different 1H NMR patterns [2].

Quality control NMR spectroscopy Identity verification

Corrosion Inhibition: Class-Level Activity and Target-Specific Considerations

α-Aminophosphonates, the broader class to which diethyl [(methylamino)methyl]phosphonate belongs, have demonstrated corrosion inhibition efficacy on mild steel in acidic environments [1]. Specifically, ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives—compounds sharing the methylamino-methylphosphonate core structure—exhibit measurable corrosion inhibition efficiency as determined by experimental and theoretical investigation [2]. The target compound's secondary amine functionality is structurally analogous to these active derivatives, supporting its potential utility in corrosion inhibitor formulations.

Corrosion inhibition Mild steel Industrial chemistry

Procurement-Optimized Application Scenarios for Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4)


Product Authentication Marker for Anti-Counterfeiting Systems

For industrial quality assurance and brand protection applications requiring a covert, analytically detectable marker, diethyl [(methylamino)methyl]phosphonate offers patent-validated suitability as a low molecular weight hapten [1]. The compound meets the three key criteria established in US 5,429,952: non-deleterious to product matrices, chemically inert with respect to the product, and not naturally occurring in the product stream. Its exact mass of 181.08678 g/mol provides a unique LC-MS/MS signature that enables unambiguous detection and quantification in field samples without the delays associated with laboratory-based chromatographic analysis [2]. Procurement of this specific CAS number ensures compliance with the patent's hapten specifications, which structurally similar aminophosphonates (e.g., CAS 50917-72-1) do not satisfy.

Synthetic Intermediate for α-Aminophosphonate-Derived Pharmaceuticals and Agrochemicals

As a diethyl α-aminophosphonate with secondary amine functionality, this compound serves as a versatile building block for the synthesis of biologically active molecules including glufosinate-ammonium (herbicide) and various pharmaceutical candidates [1]. The compound's predicted pKa of 7.0±0.10 [2] positions it for optimal reactivity in Kabachnik-Fields and related one-pot condensation reactions, with class-level synthetic yields ranging from 70% to 90% under optimized Mannich-type conditions [3]. Users should verify that procured material meets or exceeds this yield benchmark in their specific coupling protocol; failure to achieve >70% yield indicates substandard material quality or improper storage leading to hydrolysis. Storage under anhydrous conditions at -10°C to 0°C is recommended to mitigate the intramolecularly catalyzed hydrolysis characteristic of aminoalkylphosphonates [4].

Reference Standard for Analytical Method Development and Quality Control

The availability of a verified 1H NMR spectrum in the SpectraBase reference database (Compound ID: 7ZnNvwOzMxX) [1] establishes this compound as a reliable identity standard for analytical chemistry applications. The InChIKey OTKFWEJWFSHXBV-UHFFFAOYSA-N provides a unique structural identifier that distinguishes it from the diethylamino analog (CAS 995-14-2) and the primary amine analog (CAS 50917-72-1). For QC laboratories, this enables: (1) incoming material identity verification against a published reference spectrum, (2) impurity profiling to detect hydrolytic degradation products (detectable via 31P NMR shift changes), and (3) method development for LC-MS quantification using the characteristic exact mass of 181.08678 g/mol [2]. Procurement of material with specified purity (typically 95%) and MDL number MFCD00464591 ensures traceability for regulated analytical workflows.

Corrosion Inhibitor Development for Mild Steel in Acidic Industrial Environments

Based on class-level evidence demonstrating that α-aminophosphonates and methylamino-containing phosphonate derivatives effectively inhibit mild steel corrosion in acidic media (e.g., industrial pickling, acid cleaning, oil well acidizing) [1], diethyl [(methylamino)methyl]phosphonate presents a structurally appropriate candidate for formulation development. The secondary amine functionality enables adsorption onto metal surfaces via the nitrogen lone pair, while the phosphonate group provides strong chelation to iron oxide/hydroxide surface layers. Unlike tertiary amino phosphonates, the secondary amine retains a hydrogen-bonding donor that may enhance surface adhesion under specific pH conditions. Users should conduct comparative electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies to quantify inhibition efficiency relative to formulation baselines, with class literature reporting inhibition efficiencies exceeding 85% for structurally related compounds at millimolar concentrations [2].

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